N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including its use in drug discovery, medicinal chemistry, and as a chemical probe for investigating biological systems.
Scientific Research Applications
Pharmacological Activities
Substituted thiophenes, including our compound of interest, have demonstrated significant pharmacological potential . Researchers have investigated their effects on various biological targets, such as receptors, enzymes, and signaling pathways. Some specific areas of interest include anti-inflammatory, antimicrobial, and anticancer activities. The unique sulfur-containing thiophene ring contributes to these diverse pharmacological properties.
Material Science
Thiophene derivatives find extensive application in material science. Their π-conjugated systems make them valuable components in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. The ability to tune electronic properties by modifying the substitution pattern on the thiophene ring allows for tailored materials with desirable optoelectronic characteristics .
Coordination Chemistry
In coordination chemistry, thiophene derivatives serve as versatile ligands. Their sulfur atoms can coordinate with metal ions, leading to the formation of metal complexes. These complexes find use in catalysis, sensing, and molecular recognition. Researchers explore the design of novel ligands based on thiophene scaffolds to enhance selectivity and reactivity .
Organic Synthesis Intermediates
Thiophene derivatives serve as valuable intermediates in organic synthesis. Their regioselective functionalization allows for the construction of complex molecules. Researchers have developed innovative approaches to synthesize substituted thiophenes directly from acyclic precursors, often via heterocyclization of functionalized alkynes. These efficient methods enable the rapid assembly of diverse chemical structures .
Atom-Economical Synthesis
The cyclization of readily available S-containing alkyne substrates to form thiophene derivatives represents an atom-economical approach. These processes typically occur in a single step, starting from commercially accessible starting materials. The high atom economy and regiospecificity make this route appealing for sustainable synthesis .
Electrochemical Applications
While not explicitly mentioned in the literature, exploring the electrochemical behavior of our compound could be intriguing. Investigating its redox properties, stability, and charge transport characteristics may reveal its potential in energy storage devices, sensors, or electrocatalysis .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-phenoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-18(19-14-10-11-25(21,22)13-14)12-23-15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRMVXHGCADQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide |
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